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Compound of Interest

Compound Name:
4-(1-Methylpiperidin-4-YL)benzoic

acid

Cat. No.: B1369626 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 4-(1-Methylpiperidin-4-
YL)benzoic acid

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS No. 281234-85-3).

This bifunctional molecule, incorporating a rigid benzoic acid moiety and a saturated N-

methylpiperidine ring, represents a valuable scaffold in medicinal chemistry and drug

development. Its structure allows for versatile chemical modifications, making it an attractive

building block for creating complex molecular architectures. This document details its

physicochemical characteristics, proposes a viable synthetic pathway with a detailed

experimental protocol, analyzes its spectroscopic signature, and discusses its reactivity and

potential as a structural component in pharmacologically active agents. The content is intended

for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Core Properties
4-(1-Methylpiperidin-4-YL)benzoic acid is a derivative of benzoic acid substituted at the para

position with a 1-methylpiperidin-4-yl group. The presence of both a carboxylic acid (a

hydrogen bond donor and acceptor) and a tertiary amine (a basic, hydrogen bond acceptor)

imparts unique physicochemical properties to the molecule.
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Nomenclature and Identifiers
Identifier Value Source

IUPAC Name
4-(1-Methylpiperidin-4-

yl)benzoic acid
[1]

CAS Number 281234-85-3 [1][2]

Molecular Formula C₁₃H₁₇NO₂ [2]

Molecular Weight 219.28 g/mol (Calculated)

SMILES
CN1CCC(CC1)C2=CC=C(C=C

2)C(=O)O

Physicochemical Properties
Quantitative experimental data for this specific compound is not widely published. The following

table includes available data and predicted values based on its structure.

Property Value Notes

Melting Point Data not available
Expected to be a solid at room

temperature.

Boiling Point Data not available
High boiling point expected

due to polar functional groups.

Solubility

Slightly soluble in water;

soluble in organic solvents like

methanol and DMSO.

The zwitterionic character at

neutral pH may influence

solubility.

pKa (Acidic) ~4-5

Predicted for the carboxylic

acid group, similar to benzoic

acid.[3]

pKa (Basic) ~9-10
Predicted for the tertiary amine

of the piperidine ring.
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While several suppliers list 4-(1-Methylpiperidin-4-YL)benzoic acid, detailed synthetic

procedures in peer-reviewed literature are scarce.[1][2] A logical and robust approach to its

synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling,

which is well-suited for creating carbon-carbon bonds between aromatic and saturated rings

with high functional group tolerance.

Proposed Synthetic Workflow
The synthesis can be envisioned via the coupling of a piperidine-derived organoboron reagent

with a halogenated benzoic acid derivative, followed by N-alkylation. This multi-step process

ensures high yields and purity.

Caption: Proposed synthetic workflow for 4-(1-Methylpiperidin-4-yl)benzoic acid.

Detailed Experimental Protocol
This protocol is a representative, scientifically grounded procedure and should be adapted and

optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-

tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a 2M aqueous solution of sodium

carbonate (3.0 eq).

Sponge the mixture with argon for 15 minutes.

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.

Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or

LC-MS.

Upon completion, cool the mixture to room temperature and acidify with 1M HCl to a pH of

~3-4.

Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the Boc-

protected intermediate.

Step 2: Synthesis of 4-(Piperidin-4-yl)benzoic acid

Dissolve the product from Step 1 in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the deprotection by TLC/LC-MS.

Concentrate the mixture under reduced pressure. The resulting TFA salt can be used directly

or neutralized with a mild base for further purification if necessary.

Step 3: Synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid

Dissolve the 4-(Piperidin-4-yl)benzoic acid intermediate in a suitable solvent such as 1,2-

dichloroethane (DCE).

Add aqueous formaldehyde (1.5 eq).

Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

Stir the reaction at room temperature for 12-18 hours.

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

Extract the product with an appropriate solvent, dry the organic phase, and concentrate.

Purify the final compound via recrystallization or chromatography to obtain 4-(1-
Methylpiperidin-4-yl)benzoic acid.

Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum is expected to show distinct signals. Protons on the benzene ring will

appear as two doublets (an AA'BB' system) in the aromatic region (approx. 7.2-8.1 ppm).

The proton at the C4 position of the piperidine ring will be a multiplet. The remaining

piperidine protons will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5

ppm). A sharp singlet corresponding to the N-methyl group will be present around 2.3-2.5

ppm. The carboxylic acid proton will appear as a broad singlet at >10 ppm, which is

exchangeable with D₂O.

¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 167-170 ppm.

Four distinct signals are expected in the aromatic region (approx. 125-150 ppm). The

piperidine carbons and the N-methyl carbon will appear in the upfield region (approx. 30-60

ppm).

Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z

220.13.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch

of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (approx. 1680-

1710 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).

Chemical Reactivity and Potential Applications
The molecule's two primary functional groups, the carboxylic acid and the tertiary amine, are

the main sites of chemical reactivity. This dual functionality makes it a versatile building block.

Reactivity of Functional Groups
Carboxylic Acid: This group can readily undergo standard transformations such as:

Amidation: Coupling with primary or secondary amines using activating agents (e.g.,

HBTU, CDI) to form amides.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via

an activated intermediate to form esters.

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents

like LiAlH₄.
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Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form a quaternary

ammonium salt. It serves as a key site for modulating the compound's solubility and

pharmacokinetic properties.

4-(1-Methylpiperidin-4-yl)benzoic acid

Amidation
(+ R-NH2, Coupling Agent)

Esterification
(+ R-OH, H+)

Salt Formation
(+ HCl)

Amide Derivative Ester Derivative Hydrochloride Salt

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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